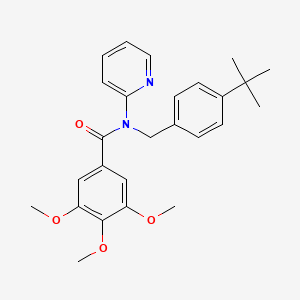
N-(4-tert-butylbenzyl)-3,4,5-trimethoxy-N-(pyridin-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-TERT-BUTYLPHENYL)METHYL]-3,4,5-TRIMETHOXY-N-(PYRIDIN-2-YL)BENZAMIDE is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butylphenyl group, a trimethoxybenzamide moiety, and a pyridinyl group. The combination of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-TERT-BUTYLPHENYL)METHYL]-3,4,5-TRIMETHOXY-N-(PYRIDIN-2-YL)BENZAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the tert-butylphenyl intermediate: This step involves the reaction of tert-butylbenzene with a suitable electrophile to introduce the tert-butyl group.
Introduction of the trimethoxybenzamide moiety: This step involves the reaction of the tert-butylphenyl intermediate with a trimethoxybenzoyl chloride in the presence of a base to form the corresponding amide.
Attachment of the pyridinyl group: The final step involves the reaction of the intermediate with a pyridinyl derivative under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of N-[(4-TERT-BUTYLPHENYL)METHYL]-3,4,5-TRIMETHOXY-N-(PYRIDIN-2-YL)BENZAMIDE may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[(4-TERT-BUTYLPHENYL)METHYL]-3,4,5-TRIMETHOXY-N-(PYRIDIN-2-YL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-[(4-TERT-BUTYLPHENYL)METHYL]-3,4,5-TRIMETHOXY-N-(PYRIDIN-2-YL)BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-[(4-TERT-BUTYLPHENYL)METHYL]-3,4,5-TRIMETHOXY-N-(PYRIDIN-2-YL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological system and target involved.
Comparison with Similar Compounds
Similar Compounds
- 4-TERT-BUTYL-N-(4-METHOXYPHENYL)BENZAMIDE
- 4-TERT-BUTYL-N-(2-METHOXYPHENYL)BENZAMIDE
- 4-TERT-BUTYL-N-(4-METHYLPHENYL)BENZAMIDE
Uniqueness
N-[(4-TERT-BUTYLPHENYL)METHYL]-3,4,5-TRIMETHOXY-N-(PYRIDIN-2-YL)BENZAMIDE is unique due to the presence of the trimethoxybenzamide and pyridinyl groups, which impart specific chemical properties and reactivity. These functional groups can influence the compound’s solubility, stability, and interaction with biological targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C26H30N2O4 |
|---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
N-[(4-tert-butylphenyl)methyl]-3,4,5-trimethoxy-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C26H30N2O4/c1-26(2,3)20-12-10-18(11-13-20)17-28(23-9-7-8-14-27-23)25(29)19-15-21(30-4)24(32-6)22(16-19)31-5/h7-16H,17H2,1-6H3 |
InChI Key |
PFMFYEIZIVKMFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















